3-(4-Methylpyridin-2-yl)propanoic acid
Overview
Description
3-(4-Methylpyridin-2-yl)propanoic acid is a chemical compound with the CAS Number: 1023817-41-5 . It has a molecular weight of 165.19 and its IUPAC name is 3-(4-methyl-2-pyridinyl)propanoic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylpyridin-2-yl)propanoic acid is C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3-(4-Methylpyridin-2-yl)propanoic acid is a white to yellow solid . It has a molecular weight of 165.19 and a molecular formula of C9H11NO2 . The compound is typically stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: 3-(4-Methylpyridin-2-yl)propanoic acid, also known as MPA, is a small organic compound with the following chemical structure:
C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 C9H11NO2
Applications:- PPAR Agonist : MPA derivatives have been investigated as triple-acting agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. MPA-based compounds may have potential therapeutic applications in metabolic disorders, such as diabetes and dyslipidemia.
Safety and Hazards
The safety information for 3-(4-Methylpyridin-2-yl)propanoic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , indicating various measures to take in handling the compound to ensure safety .
properties
IUPAC Name |
3-(4-methylpyridin-2-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRDHSTHCAHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299890 | |
Record name | 4-Methyl-2-pyridinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023817-41-5 | |
Record name | 4-Methyl-2-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023817-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyridinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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